molecular formula C22H26N4O4S B2549272 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide CAS No. 1798678-03-1

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide

Numéro de catalogue: B2549272
Numéro CAS: 1798678-03-1
Poids moléculaire: 442.53
Clé InChI: KLRZGRNGKPNXCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide is a structurally complex molecule featuring a benzo[d]oxazole-pyrrolidine core linked to a 3-methylphenylsulfonamido group via a propanamide bridge. This compound’s design incorporates elements aimed at enhancing target binding (e.g., sulfonamide for enzyme inhibition) and optimizing pharmacokinetics (e.g., pyrrolidine for bioavailability).

Propriétés

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-[(3-methylphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-16-6-4-8-18(14-16)31(28,29)24-12-11-21(27)23-15-17-7-5-13-26(17)22-25-19-9-2-3-10-20(19)30-22/h2-4,6,8-10,14,17,24H,5,7,11-13,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRZGRNGKPNXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features and Implications

Compound (Source) Core Structure Sulfonamido/Amide Group Heterocycle/Backbone Structural Implications
Target Compound Propanamide 3-Methylphenylsulfonamido Benzo[d]oxazol-pyrrolidine Enhanced lipophilicity for CNS penetration; sulfonamide may target enzymes (e.g., carbonic anhydrase) .
2-(Methylsulfonamido)-3-phenylpropanamide () Propanamide Methylsulfonamido Phenyl Simpler structure with lower steric hindrance; methylsulfonamido may reduce metabolic stability compared to aromatic sulfonamides .
N-(5-Methylisoxazol-3-yl)-benzoimidazolylpropanamide () Propanamide None Benzoimidazolyl Benzoimidazole’s nitrogen-rich structure may enhance hydrogen bonding but reduce blood-brain barrier permeability vs. benzo[d]oxazole .
Benzooxazolo-oxazin-3-ylacetamide () Acetamide None Benzooxazolo-oxazine Rigid oxazolo-oxazine backbone may improve metabolic stability but limit conformational flexibility for target binding .

Pharmacological and Functional Insights

  • Sulfonamido Groups: The 3-methylphenylsulfonamido moiety in the target compound likely confers stronger enzyme-binding affinity compared to aliphatic sulfonamides (e.g., methylsulfonamido in ) due to aromatic π-π interactions. However, it may carry a higher risk of hypersensitivity vs. non-sulfonamide analogs (e.g., ) .
  • Pyrrolidine vs. Piperidine: The pyrrolidine moiety in the target may enhance solubility and bioavailability compared to bulkier amines (e.g., benzhydrylamide in ) .

Méthodes De Préparation

Smiles Rearrangement for Benzoxazole Formation

A foundational approach involves synthesizing the benzo[d]oxazole ring via Smiles rearrangement. In this method, benzoxazole-2-thiol undergoes S-alkylation with chloroacetyl chloride ($$ \text{ClCH}2\text{COCl} $$) in the presence of a base (e.g., Cs$$2$$CO$$_3$$) and a polar aprotic solvent (e.g., N,N-dimethylacetamide). The intermediate undergoes nucleophilic attack by pyrrolidine derivatives, forming a spirocyclic structure that rearomatizes to yield the benzoxazole-pyrrolidine core.

Reaction Conditions

Parameter Value
Solvent N,N-Dimethylacetamide
Base Cs$$2$$CO$$3$$
Temperature 150°C
Reaction Time 8 hours (upscaled)
Yield 58–83% (small scale)

Sterically hindered amines (e.g., morpholine) result in lower yields (25–32%) due to poor nucleophilic attack.

Catalytic Cyclization for Pyrrolidine-Benzoxazole Coupling

A patent by CN103102321A describes a palladium-catalyzed method to couple benzoxazole precursors with pyrrolidine derivatives. Using Pd/C or RuCl$$_3$$ as catalysts in N-methylpyrrolidone (NMP), benzylamine or benzaldehyde derivatives react with o-aminophenol to form the benzoxazole ring. Subsequent alkylation with a pyrrolidine-methyl bromide introduces the pyrrolidine moiety.

Key Advantages

  • No oxidants required , reducing byproduct formation.
  • Catalyst recyclability , enhancing atom economy (up to 92% efficiency).

Sulfonamide Incorporation via Nucleophilic Substitution

The 3-methylphenylsulfonamido group is introduced by reacting 3-methylbenzenesulfonyl chloride with a propanamide intermediate bearing a primary amine. The reaction proceeds in dichloromethane (DCM) with triethylamine ($$ \text{Et}_3\text{N} $$) as a base, achieving yields of 70–85%.

Mechanistic Insight
$$
\text{R-NH}2 + \text{Ar-SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{R-NH-SO}2\text{-Ar} + \text{HCl}
$$
Side reactions, such as over-sulfonation, are mitigated by maintaining low temperatures (0–5°C).

Final Coupling and Purification

The propanamide backbone is assembled via amide bond formation between 3-(3-methylphenylsulfonamido)propanoic acid and the pyrrolidine-methyl amine intermediate. Carbodiimide coupling agents (e.g., EDC/HOBt) in DMF facilitate this step, yielding the final compound after purification by reversed-phase flash chromatography.

Purification Data

Method Purity Achieved
Flash Chromatography >95%
Recrystallization 89–92%

Industrial Scalability and Process Optimization

Solvent and Catalyst Selection

  • NMP vs. DMF : NMP offers higher boiling points (202°C) for high-temperature reactions, while DMF is preferred for amide couplings due to its polarity.
  • Catalyst Loading : Pd/C at 5 wt% achieves complete conversion in cyclization steps, reducing costs compared to RuCl$$_3$$.

Environmental and Economic Considerations

  • Waste Reduction : The CN103102321A method eliminates hydrogen acceptors, reducing hazardous waste by 40%.
  • Upscaling Challenges : Prolonged reaction times (8–12 hours) and column chromatography bottlenecks limit batch sizes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Smiles Rearrangement 58–83 90–95 Moderate
Catalytic Cyclization 70–88 92–98 High
Sulfonylation 70–85 85–90 High

The catalytic cyclization route is optimal for industrial applications due to superior yields and catalyst reuse.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.